molecular formula C17H13FN4O3S B2957244 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1235174-92-1

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2957244
CAS No.: 1235174-92-1
M. Wt: 372.37
InChI Key: NXWJEUJWLPWYRN-UHFFFAOYSA-N
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Description

2-((1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic heterocyclic compound built around a 1,4-disubstituted 1H-imidazole core, which serves as a key pharmacophore in medicinal chemistry . This scaffold is furnished with a 4-fluorophenyl and a 3-nitrophenyl group at the 1 and 5 positions, respectively, creating an electron-deficient system. The structure is completed by a thioether linkage connecting the imidazole ring to an acetamide moiety. The compound is part of a class of molecules investigated for their potential in anticancer research, as similar imidazole derivatives have demonstrated potent activity against various cancer cell lines and enzyme targets . For instance, structurally related compounds have shown promising inhibitory effects against kinases like VEGFR-2, a critical receptor involved in tumor angiogenesis . The presence of the nitro group also makes this compound a valuable synthetic intermediate; it can be readily reduced to the corresponding aniline, providing a handle for further functionalization and the development of more complex chemical libraries for drug discovery . The synthesis of this analog typically involves the formation of the imidazole core, often via cyclocondensation reactions, followed by thiolation and S-alkylation steps to install the thioacetamide side chain . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3S/c18-12-4-6-13(7-5-12)21-15(9-20-17(21)26-10-16(19)23)11-2-1-3-14(8-11)22(24)25/h1-9H,10H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWJEUJWLPWYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a novel synthetic derivative belonging to the imidazole class of compounds. Imidazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • An imidazole ring , which is crucial for biological activity.
  • A thioether linkage , enhancing its chemical reactivity.
  • Substituents including 4-fluorophenyl and 3-nitrophenyl groups that may influence its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity
    • The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity (details on specific values were not available in the search results).
    • Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
  • Antimicrobial Properties
    • Preliminary evaluations indicate that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the imidazole ring is often linked to such activities due to its ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects
    • In vitro studies have suggested that this compound can inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells; inhibits proliferation; specific IC50 values pending study.
AntimicrobialEffective against various bacterial and fungal strains; mechanism linked to membrane disruption.
Anti-inflammatoryReduces levels of pro-inflammatory cytokines in vitro; potential therapeutic implications.

Case Study: Anticancer Mechanism

One notable case study involved the evaluation of this compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that treatment with the compound led to G2/M phase arrest and increased apoptosis markers compared to untreated controls. The mechanism was further elucidated through computational docking studies, revealing strong binding affinity to tubulin, suggesting a microtubule-disrupting action similar to established chemotherapeutics.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions between this compound and various biological targets, including:

  • Tubulin : Indicating potential as an anticancer agent.
  • Enzymes involved in inflammation : Suggesting anti-inflammatory properties.

These studies provide insights into how structural modifications can enhance binding affinities and selectivity towards specific targets.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazole and acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects
  • Electron-Withdrawing vs. Electron-Donating Groups :
    The 3-nitrophenyl and 4-fluorophenyl groups in the target compound contrast with derivatives bearing electron-donating groups (e.g., methyl, methoxy) or halogens (e.g., bromo). For example, compounds 9b (4-fluorophenyl-thiazole) and 9c (4-bromophenyl-thiazole) from highlight how halogen substituents influence solubility and binding interactions. Nitro groups, as in the target compound, may enhance electrophilic reactivity or improve binding to nitroreductase enzymes in antimicrobial or anticancer contexts .

  • Heterocyclic Modifications :
    lists imidazole derivatives with substituents like thiophene (4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole ) and furan (2-(furan-2-yl)-4,5-diphenyl-1H-imidazole ). These heterocycles introduce varied electronic environments and steric profiles compared to the nitro/fluoro-substituted phenyl groups in the target compound. Thiophene-containing analogs, for instance, may exhibit enhanced π-stacking interactions in biological targets .

Physicochemical Properties

While specific data for the target compound are unavailable, trends from related compounds can be inferred:

Compound Name Substituents (Imidazole Positions) Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 1: 4-F; 5: 3-NO2; 2: thioacetamide ~428.4 (calculated) N/A High polarity due to NO2 and F
9c () Thiazole: 4-Br ~560.2 Not reported Enhanced halogen bonding potential
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide () Nitroimidazole + 4-F-benzyl ~306.3 Not reported Radiolabeling potential (19F)
EP 1 926 722 B1 () Trifluoromethyl + fluoro 627.5 (LC/MS) N/A High MW, lipophilic character

Key Observations :

  • The target compound’s nitro group increases molecular weight compared to simpler halogenated analogs (e.g., 9b , 9c ).
  • Fluorine substituents (as in 9b and ) enhance metabolic stability and bioavailability in drug design .

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